tert-Butyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate
Overview
Description
Tert-Butyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate is a useful research compound. Its molecular formula is C19H26N4O4 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
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Biological Activity
Tert-butyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer, antimicrobial, and neuroprotective activities, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features a piperazine core substituted with an oxadiazole ring and a methoxyphenyl group. Its molecular formula is , and it exhibits various pharmacological properties attributed to the unique arrangement of its functional groups.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a study indicated that compounds with oxadiazole moieties exhibited significant cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and leukemia (CEM-13) cells. The IC50 values for some derivatives were reported as low as .
Table 1: Anticancer Activity of Oxadiazole Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
5a | MCF-7 | 0.65 | Induces apoptosis via p53 activation |
6e | CEM-13 | 1.35 | Inhibits cell proliferation |
6k | U-937 | 2.18 | Modulates apoptotic pathways |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that oxadiazole derivatives can exhibit significant activity against various bacterial strains. For example, one study demonstrated that certain derivatives showed minimum inhibitory concentrations (MICs) effective against Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity of Selected Compounds
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Compound A | Staphylococcus aureus | 10 |
Compound B | Escherichia coli | 20 |
tert-butyl derivative | Pseudomonas aeruginosa | 15 |
Neuroprotective Effects
Emerging evidence suggests that oxadiazole derivatives may possess neuroprotective effects. One study indicated that certain derivatives could inhibit amyloid-beta aggregation, a key factor in Alzheimer’s disease pathology. The compound demonstrated a protective effect on astrocytes against amyloid-induced toxicity .
Case Studies
- Study on Anticancer Properties : A series of novel substituted oxadiazoles were synthesized and tested against various cancer cell lines. The study found that compounds similar to this compound exhibited superior cytotoxicity compared to standard chemotherapeutics like doxorubicin .
- Neuroprotection in vitro : In a model assessing the protective effects against amyloid-beta toxicity, the compound showed improved cell viability in treated astrocytes compared to untreated controls, suggesting its potential role in neurodegenerative disease management .
Properties
IUPAC Name |
tert-butyl 4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4/c1-19(2,3)26-18(24)23-11-9-22(10-12-23)13-16-20-17(21-27-16)14-5-7-15(25-4)8-6-14/h5-8H,9-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPBMPVLUDCXRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=NC(=NO2)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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